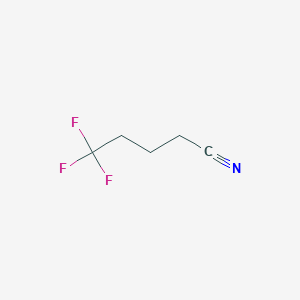

5,5,5-Trifluoropentanenitrile

Descripción

5,5,5-Trifluoropentanenitrile is a fluorinated nitrile compound characterized by a pentanenitrile backbone with three fluorine atoms at the terminal carbon. The trifluoromethyl (-CF₃) group imparts significant electron-withdrawing effects, enhancing the compound’s stability and reactivity in organic synthesis. Nitriles like this are widely used as intermediates in pharmaceuticals, agrochemicals, and specialty materials due to their versatility in hydrolysis, reduction, and cycloaddition reactions .

Propiedades

IUPAC Name |

5,5,5-trifluoropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N/c6-5(7,8)3-1-2-4-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBKTXQLCVDDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473676 | |

| Record name | 5,5,5-trifluoropentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89866-61-5 | |

| Record name | 5,5,5-trifluoropentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5,5,5-trifluoropentanoyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5,5,5-Trifluoropentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 5,5,5-Trifluoropentanoic acid.

Reduction: 5,5,5-Trifluoropentylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 5,5,5-Trifluoropentanenitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s fluorinated nature makes it useful in medicinal chemistry for the design of drugs with improved metabolic stability and bioavailability. It is also used in the synthesis of fluorinated biomolecules for research purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties enhance the performance and durability of these materials .

Mecanismo De Acción

The mechanism by which 5,5,5-trifluoropentanenitrile exerts its effects is primarily through its chemical reactivity. The nitrile group can participate in various chemical reactions, while the fluorine atoms influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparación Con Compuestos Similares

3-Methyl-5,5,5-trifluoropentanonitrile

Structural Features: This compound differs by a methyl group at position 3, introducing steric hindrance near the nitrile functionality. Reactivity: In synthesis protocols, it undergoes hydrolysis with concentrated HCl to yield 3-methyl-5,5,5-trifluoropentanoic acid after refluxing, indicating that the nitrile group is susceptible to acid-mediated conversion . Applications: Likely serves as a precursor to fluorinated carboxylic acids, which are valuable in medicinal chemistry for their metabolic stability.

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate

Structural Features: Contains ester and two ketone groups, increasing polarity and enabling keto-enol tautomerism. Reactivity: The trifluoromethyl group stabilizes the electron-deficient carbonyl carbons, making the compound reactive toward nucleophilic attack. The ester group may undergo hydrolysis under basic conditions. Applications: Potential use in synthesizing heterocycles (e.g., imidazoles) or fluorinated analogs of natural metabolites .

5,5,5-Trifluoro-2-[(1R)-1-Phenylethylamino]pentanenitrile

Structural Features: Incorporates a chiral (1R)-1-phenylethylamino group, introducing stereochemical complexity and hydrogen-bonding capability. Reactivity: The amino group enhances solubility in polar solvents and may participate in Schiff base formation or coordination chemistry. Applications: Likely an intermediate in asymmetric synthesis or bioactive molecules, given the pharmaceutical supplier context .

1-Pentene, 5,5,5-Trifluoro

Structural Features : An alkene with a terminal trifluoromethyl group, lacking the nitrile functionality.

Reactivity : The double bond enables addition reactions (e.g., hydrohalogenation), while the -CF₃ group directs electrophilic attacks.

Applications : Useful in polymer chemistry or as a fluorinated building block for surfactants and refrigerants .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : The -CF₃ group in all compounds enhances thermal and oxidative stability while polarizing adjacent bonds, facilitating reactions like hydrolysis or nucleophilic substitutions .

- Steric and Stereochemical Influence: Methyl and chiral amino substituents (e.g., in 3-methyl and phenylethylamino derivatives) modulate reactivity and biological activity by altering steric environments or enabling enantioselective synthesis .

- Functional Group Interplay : The coexistence of nitriles, esters, and amines in these compounds underscores their utility in multi-step synthetic pathways, such as converting nitriles to acids or amines to amides .

Actividad Biológica

5,5,5-Trifluoropentanenitrile (CHFN) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by three fluorine atoms and a nitrile group, suggests potential biological activities that warrant detailed exploration.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Fluorinated compounds often exhibit altered pharmacokinetic properties due to the electronegative nature of fluorine, which can enhance lipophilicity and metabolic stability. This compound may influence various biochemical pathways, although specific mechanisms remain to be fully elucidated.

Pharmacological Profiles

Research indicates that fluorinated compounds can exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Some studies have shown that fluorinated nitriles can possess antimicrobial properties, potentially making them candidates for antibiotic development.

- Anticancer Properties : The presence of the trifluoromethyl group may enhance the efficacy of compounds in targeting cancer cells through various mechanisms such as apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Toxicity and Safety

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and dosage. Comprehensive studies are necessary to evaluate the safety and hazard profiles in vivo.

Table 1: Biological Activities of this compound

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress |

Table 2: Toxicity Profile

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | Moderate (based on structure-activity relationship) | |

| Chronic Toxicity | Needs further investigation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several fluorinated nitriles, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated analogs.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that this effect might be mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings

Recent research highlights the potential for this compound in drug development:

- Fluorine's Role : The trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions.

- Metabolic Stability : The compound exhibits resistance to enzymatic degradation compared to its non-fluorinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.